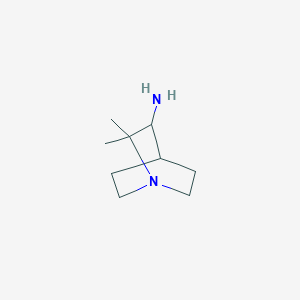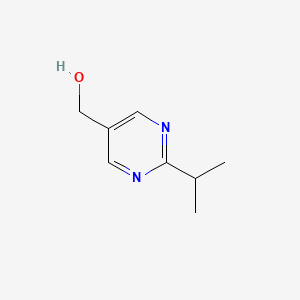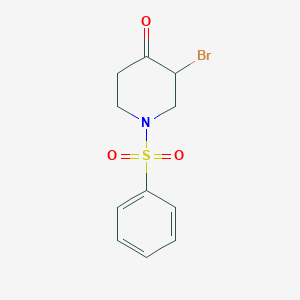
3-Bromo-1-(phenylsulfonyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(phenylsulfonyl)piperidin-4-one is an organic compound with the molecular formula C11H12BrNO3S. It is a derivative of piperidinone, featuring a bromine atom and a phenylsulfonyl group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one typically involves the bromination of 1-(phenylsulfonyl)piperidin-4-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(phenylsulfonyl)piperidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The phenylsulfonyl group can be oxidized to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted piperidinones with various functional groups replacing the bromine atom.
Reduction Reactions: The major product is the corresponding alcohol derivative of the piperidinone ring.
Oxidation Reactions: Products include sulfonic acids or other oxidized derivatives of the phenylsulfonyl group.
Scientific Research Applications
3-Bromo-1-(phenylsulfonyl)piperidin-4-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one involves its interaction with specific molecular targets. The bromine atom and phenylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are essential to elucidate its effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1-(Phenylsulfonyl)piperidin-4-one: Lacks the bromine atom but shares the phenylsulfonyl group.
3-Chloro-1-(phenylsulfonyl)piperidin-4-one: Similar structure with a chlorine atom instead of bromine.
3-Iodo-1-(phenylsulfonyl)piperidin-4-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
3-Bromo-1-(phenylsulfonyl)piperidin-4-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom can participate in specific substitution reactions, making this compound valuable in synthetic chemistry .
Properties
CAS No. |
919491-04-6 |
|---|---|
Molecular Formula |
C11H12BrNO3S |
Molecular Weight |
318.19 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-bromopiperidin-4-one |
InChI |
InChI=1S/C11H12BrNO3S/c12-10-8-13(7-6-11(10)14)17(15,16)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
MIXGDXSVEFDIEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1=O)Br)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


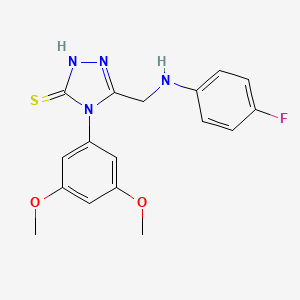

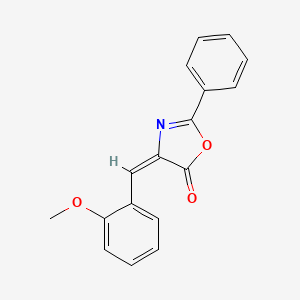
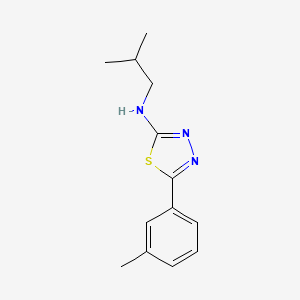
![[2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B11765682.png)

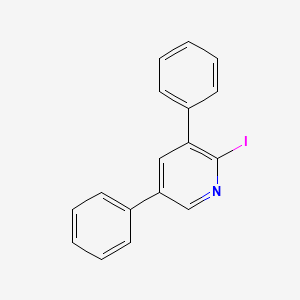
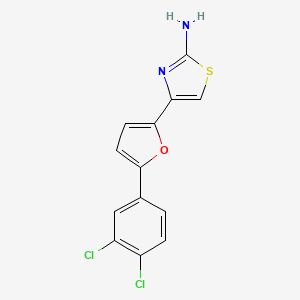
![6-Methyl-1,6-diazaspiro[3.5]nonane](/img/structure/B11765704.png)
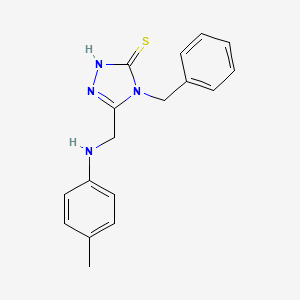
![Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B11765722.png)

